1,4-Bis(2-chloroethoxy)benzene
Description
Contextual Significance in Contemporary Organic Chemistry
1,4-Bis(2-chloroethoxy)benzene is a halogenated aromatic ether that has garnered attention in modern organic chemistry primarily for its role as a versatile building block and intermediate in the synthesis of more complex molecules. Its structure lends itself to a variety of chemical transformations, making it a valuable component in the development of novel organic materials and compounds with potential biological activity. The presence of two chloroethoxy groups on a central benzene (B151609) ring provides multiple reactive sites, allowing for its incorporation into polymers and macrocyclic structures.
In the realm of materials science, this compound is utilized in the creation of high-performance polymers. Its incorporation into polymer chains can enhance thermal stability and chemical resistance, properties that are highly sought after in advanced materials. The robust nature of the aromatic core combined with the reactivity of the chloroethoxy side chains allows for the tailoring of polymer properties to suit specific applications.
Furthermore, this compound serves as a precursor in the synthesis of various specialty chemicals. Its ability to undergo nucleophilic substitution reactions makes it a key intermediate in the production of dyes, and other fine chemicals. The strategic placement of the chloroethoxy groups at the 1 and 4 positions of the benzene ring also influences the regiochemistry of subsequent reactions, providing a degree of control in complex synthetic pathways.
Structural Attributes and Their Implications for Reactivity
The chemical behavior of this compound is intrinsically linked to its molecular architecture. The compound consists of a central benzene ring substituted at the para positions with two 2-chloroethoxy groups (–O–CH₂–CH₂–Cl). This symmetrical arrangement influences its physical properties, such as its melting point and solubility.
The key to its reactivity lies in the terminal chlorine atoms of the ethoxy chains. These chlorine atoms are susceptible to nucleophilic substitution, which is the cornerstone of this compound's utility in organic synthesis. Various nucleophiles, including amines, thiols, and alkoxides, can displace the chloride ions, leading to the formation of new carbon-heteroatom bonds. This reactivity allows for the facile introduction of a wide range of functional groups, thereby enabling the construction of diverse molecular frameworks.
The ether linkages (C-O-C) within the chloroethoxy side chains are generally stable, providing a flexible yet resilient connection between the aromatic core and the reactive chloroalkyl groups. The benzene ring itself can undergo electrophilic aromatic substitution reactions, although the electron-donating nature of the alkoxy groups is somewhat tempered by the electron-withdrawing effect of the chlorine atoms. This electronic balance influences the reactivity and orientation of incoming electrophiles.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₂Cl₂O₂ |
| Molecular Weight | 235.11 g/mol |
| Physical State | White to orange powder |
| Melting Point | 44.0 to 48.0 °C |
| Solubility | Soluble in methanol |
Historical Perspectives of Related Bis(chloroethoxy)aryl Ethers in Synthesis
The study of bis(chloroethoxy)aryl ethers is part of the broader historical development of haloethers in organic chemistry. While specific historical details on the initial synthesis of this compound are not extensively documented in readily available literature, the chemistry of related β-chloroethers has been a subject of interest for their utility as solvents and chemical intermediates. epa.gov
Historically, compounds like bis(2-chloroethyl) ether gained prominence as byproducts in industrial processes, such as the manufacture of ethylene (B1197577) chlorohydrin. epa.gov The recognition of their reactivity and potential as synthetic precursors paved the way for the exploration of other chloroalkoxy-substituted aromatic compounds.
The development of crown ethers by Charles Pedersen in the 1960s, which sometimes involved the use of chloro-functionalized precursors, highlighted the importance of ether linkages in the construction of macrocyclic hosts for ion complexation. tdl.org This field of research likely spurred further interest in the synthesis and application of various bis(ether) compounds, including those with chloroethoxy functionalities.
In the context of synthetic methodology, the alkylation of dihydroxybenzenes (hydroquinones) with reagents like 1-bromo-2-chloroethane (B52838) has been a common strategy to introduce chloroethoxy groups onto an aromatic ring. semanticscholar.org Over time, these methods have been refined to improve yields and selectivity, leading to the reliable production of compounds like this compound for research and industrial purposes. The investigation into the synthesis of various dialkoxybenzaldehydes has also contributed to the knowledge base of reactions involving chloroethoxy-substituted aromatic compounds. semanticscholar.org
Structure
3D Structure
Properties
IUPAC Name |
1,4-bis(2-chloroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O2/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPKDJGAQOVXJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCl)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401578 | |
| Record name | 1,4-bis(2-chloroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37142-37-3 | |
| Record name | 1,4-bis(2-chloroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,4 Bis 2 Chloroethoxy Benzene
Nucleophilic Substitution Approaches
Nucleophilic substitution, a cornerstone of organic synthesis, provides a direct route to 1,4-Bis(2-chloroethoxy)benzene. This typically involves the Williamson ether synthesis, where an alkoxide reacts with a primary alkyl halide.
Reaction of 1,4-Dihydroxybenzene with 2-Chloroethanol (B45725) Derivatives
A common and direct method for synthesizing this compound is the reaction of 1,4-dihydroxybenzene (hydroquinone) with a 2-chloroethanol derivative. This reaction is a classic example of Williamson ether synthesis, where the hydroxyl groups of hydroquinone (B1673460) are deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of the 2-chloroethanol derivative.
Optimization of Basic Conditions (e.g., Potassium Carbonate)
The choice and optimization of the base are critical for the success of the synthesis. Potassium carbonate (K₂CO₃) is a frequently employed base in this reaction. nih.gov It is a moderately strong base, capable of deprotonating the phenolic hydroxyl groups of hydroquinone to facilitate the nucleophilic attack on the chloro-substituted reagent. The heterogeneous nature of the reaction with solid potassium carbonate can be advantageous, simplifying the work-up procedure. researchgate.net The efficiency of the reaction is influenced by the amount of potassium carbonate used; an adequate amount is necessary to ensure complete deprotonation of both hydroxyl groups of the hydroquinone. nih.govpublish.csiro.au In some cases, the use of a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, can enhance the reaction rate and yield by facilitating the transfer of the phenoxide ion from the solid or aqueous phase to the organic phase where the reaction occurs.
Influence of Solvent Systems (e.g., N,N-Dimethylformamide)
The solvent plays a crucial role in this synthesis, influencing reaction rates and yields. Polar aprotic solvents are generally preferred for Williamson ether synthesis. N,N-Dimethylformamide (DMF) is a commonly used solvent for this reaction due to its high dielectric constant and its ability to solvate cations effectively, leaving the anionic nucleophile more reactive. nih.govgoogle.com The use of DMF can lead to higher yields and shorter reaction times compared to other solvents. nih.gov However, other solvents like acetonitrile (B52724) have also been utilized. acs.orgvt.edu The choice of solvent can also affect the reaction temperature, with higher-boiling solvents like DMF allowing for higher reaction temperatures, which can accelerate the reaction. nih.govpublish.csiro.au
Table 1: Representative Conditions for Nucleophilic Substitution
| Reactants | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1,4-Dihydroxybenzene, 2-Chloroethanol | Potassium Carbonate | N,N-Dimethylformamide | 100-120 | ~75 |
| 4-Chlorophenol, 2-(2-chloroethoxy)ethanol (B196239) | Potassium Carbonate | N,N-Dimethylformamide | 100 | ~80 |
| 1,4-Dihydroxybenzene, 1,2-Dichloroethane | Sodium Hydroxide (B78521) | Water/Organic (Phase Transfer) | Reflux | Variable |
This table provides illustrative data compiled from various synthetic procedures and may not represent optimized conditions for all scenarios.
Alkylation of Phenolic Precursors with Chlorinated Ethoxy Chains
An alternative strategy involves the initial alkylation of a phenolic precursor with a molecule that already contains the ethoxy chain, followed by a separate halogenation step. This two-step approach allows for greater control over the synthesis and can be advantageous when the direct one-step synthesis is problematic.
Formation of Bis(2-hydroxyethoxy) Intermediates
This step involves the reaction of a dihydric phenol, such as hydroquinone, with a reagent like 2-(2-chloroethoxy)ethanol or ethylene (B1197577) carbonate to form a bis(2-hydroxyethoxy) intermediate. google.comgoogle.com For instance, reacting hydroquinone with 2-(2-chloroethoxy)ethanol in the presence of a base like potassium carbonate in a solvent like DMF can yield 1,4-bis[2-(2-hydroxyethoxy)ethoxy]benzene. google.com Another approach is the reaction of resorcinol (B1680541) with ethylene carbonate to produce 1,3-bis(2-hydroxyethoxy)benzene. google.com These diol intermediates are then isolated and purified before the subsequent halogenation step.
Halogenation Strategies for Terminal Hydroxyl Groups (e.g., Thionyl Chloride, Phosphorus Trichloride)
The terminal hydroxyl groups of the bis(2-hydroxyethoxy) intermediate are converted to chlorides in the final step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. masterorganicchemistry.com The reaction is typically carried out in an inert solvent, and the byproducts, sulfur dioxide and hydrogen chloride, are gaseous, which simplifies purification. masterorganicchemistry.com Phosphorus trichloride (B1173362) (PCl₃) is another reagent that can be used for this chlorination. The choice of halogenating agent can depend on the specific substrate and desired reaction conditions. For example, in some cases, an Appel reaction using triphenylphosphine (B44618) and a carbon tetrahalide can be employed. nih.gov
Table 2: Comparison of Halogenation Reagents
| Reagent | Advantages | Disadvantages |
|---|---|---|
| Thionyl Chloride (SOCl₂) | Gaseous byproducts, generally high yields. masterorganicchemistry.com | Can be corrosive and requires careful handling. |
| Phosphorus Trichloride (PCl₃) | Effective for converting primary alcohols. | Produces phosphorous acid as a byproduct, which may require separation. |
| Triphenylphosphine/CCl₄ (Appel Reaction) | Mild reaction conditions. nih.gov | Stoichiometric amounts of phosphine (B1218219) oxide byproduct are formed. rsc.org |
This table provides a general overview and the suitability of each reagent can vary based on the specific reaction.
Elucidation of Chemical Reactivity and Reaction Mechanisms
Nucleophilic Substitution Reactions of the Chloroethoxy Moieties
The presence of a terminal chlorine atom on each ethoxy side chain makes these positions electrophilic and thus susceptible to attack by nucleophiles. These reactions are fundamental to the utility of 1,4-Bis(2-chloroethoxy)benzene as a building block in the synthesis of more complex molecules, including macrocycles and polymers.
Primary and secondary amines are effective nitrogen-centric nucleophiles that can react with this compound. The lone pair of electrons on the nitrogen atom attacks the carbon atom bonded to the chlorine, displacing the chloride ion in a nucleophilic substitution reaction. When bifunctional amines, such as diamines, are used, this reaction can lead to the formation of macrocyclic structures, which are of significant interest in supramolecular chemistry.
The reaction with a primary amine, for instance, would proceed as follows, yielding a secondary amine. A subsequent reaction can occur to form a tertiary amine, and potentially a quaternary ammonium (B1175870) salt. The stoichiometry of the reactants plays a crucial role in controlling the extent of substitution.
Table 1: Products of Reaction between this compound and a Primary Amine (R-NH₂)
| Reactant Ratio (Amine:Substrate) | Expected Major Product |
| 1:1 (or excess substrate) | Mixture of mono- and di-substituted products. |
| Excess Amine | Predominantly the di-substituted product: 1,4-Bis(2-(alkylamino)ethoxy)benzene. |
| A secondary reaction leading to a tertiary amine is also possible if the newly formed secondary amine is still reactive. |
This table is illustrative of the expected products based on general principles of nucleophilic substitution reactions.
Thiols, and their corresponding thiolates, are excellent sulfur-centric nucleophiles and are expected to react readily with this compound. The high nucleophilicity of the sulfur atom facilitates the displacement of the chloride ion. The use of dithiols in reactions with this compound can lead to the formation of sulfur-containing macrocycles or polymers.
For example, the reaction with a simple thiol (R-SH) in the presence of a base to form the more nucleophilic thiolate (R-S⁻) would yield a thioether.
Table 2: Products of Reaction between this compound and a Thiol (R-SH)
| Reactant | Conditions | Expected Product |
| Thiol (R-SH) | Presence of a non-nucleophilic base | 1,4-Bis(2-(alkylthio)ethoxy)benzene |
| Dithiol (HS-R'-SH) | High dilution, potential template effect | Macrocyclic thioether |
| Dithiol (HS-R'-SH) | Higher concentrations | Polymeric thioether |
This table outlines the probable products from the reaction with sulfur nucleophiles based on established reactivity patterns.
The nucleophilic substitution reactions at the chloroethoxy side chains of this compound are anticipated to proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. This is because the electrophilic carbon is a primary alkyl halide, which is sterically unhindered and thus readily accessible to nucleophiles.
A hallmark of the Sₙ2 reaction is the inversion of stereochemistry at the reaction center. libretexts.orglibretexts.org This occurs because the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). libretexts.org This leads to a transition state where the nucleophile, the central carbon, and the leaving group are collinear. As the new bond forms and the old bond breaks, the other groups on the carbon are pushed to the other side, much like an umbrella inverting in the wind. libretexts.org
If a chiral nucleophile were used, or if the ethoxy chain itself contained a stereocenter, the Sₙ2 reaction would proceed with a predictable inversion of configuration at the carbon bearing the chlorine atom. For this compound itself, the carbon atoms undergoing substitution are not stereocenters. However, understanding the stereospecificity of the Sₙ2 mechanism is crucial when designing syntheses with more complex, chiral starting materials or nucleophiles.
Electrophilic Aromatic Substitution Potentials of the Benzene (B151609) Core
The benzene ring of this compound is activated towards electrophilic aromatic substitution. The two chloroethoxy groups are ortho, para-directing activators. The oxygen atom adjacent to the ring can donate electron density to the aromatic system through resonance, which stabilizes the carbocation intermediate (the sigma complex) formed during the substitution process. This stabilization is most effective when the electrophile adds to the ortho or para positions relative to the activating group.
Since the two chloroethoxy groups are in a para relationship to each other, the only available positions for substitution are the four carbons ortho to each ether linkage. Due to symmetry, these four positions are chemically equivalent. Therefore, monosubstitution will lead to a single product.
Common electrophilic aromatic substitution reactions include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the ring.
Halogenation: Reaction with a halogen (e.g., Br₂) and a Lewis acid catalyst (e.g., FeBr₃) would introduce a halogen atom onto the ring.
Friedel-Crafts Alkylation: Reaction with an alkyl halide and a Lewis acid catalyst would introduce an alkyl group onto the ring.
Friedel-Crafts Acylation: Reaction with an acyl halide or anhydride (B1165640) and a Lewis acid catalyst would introduce an acyl group onto the ring.
Due to the activating nature of the chloroethoxy groups, these reactions are expected to proceed under milder conditions than those required for unsubstituted benzene.
Oxidation and Reduction Chemistry
The core structure of this compound is related to hydroquinone (B1673460). Hydroquinones and their ethers can be oxidized to the corresponding quinones. reddit.comnih.govjackwestin.com This transformation typically involves the removal of two electrons and, in the case of hydroquinone itself, two protons. For hydroquinone ethers, the oxidation is more complex and may require cleavage of the ether linkages.
One potential pathway for the oxidation of this compound to a quinone would involve oxidative cleavage of the ether bonds, followed by oxidation of the resulting hydroquinone to benzoquinone. This would likely require strong oxidizing agents and harsh reaction conditions.
Alternatively, oxidation might occur at the benzylic-like positions of the ethoxy groups if a suitable activating group were present on the ring, though this is less likely for the parent compound. The primary focus of oxidation chemistry for this compound would be the transformation of the hydroquinone diether core. The reversible oxidation-reduction of the hydroquinone/quinone system is a key feature in many biological and chemical processes. jackwestin.cominchem.org
Reductive Transformations to Hydroxy-Functionalized Analogues
The conversion of the chloroethoxy groups in this compound to hydroxyethoxy groups represents a key reductive transformation. This can be achieved through several synthetic methodologies, primarily involving reductive dehalogenation.
One common approach is the use of metal hydrides, such as lithium aluminum hydride (LiAlH4). LiAlH4 is a potent reducing agent capable of cleaving carbon-halogen bonds. The reaction mechanism involves the nucleophilic attack of a hydride ion (H-) from the AlH4- complex onto the carbon atom bearing the chlorine. This results in the displacement of the chloride ion and the formation of a C-H bond. A subsequent workup with a protic solvent then yields the corresponding alcohol, 1,4-Bis(2-hydroxyethoxy)benzene. Sodium borohydride (B1222165) (NaBH4) is generally not reactive enough to reduce alkyl halides.
Catalytic hydrogenation is another viable method for the reductive dehalogenation of aryl chlorides. This process typically involves the use of a transition metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas. The reaction proceeds through the oxidative addition of the alkyl chloride to the palladium surface, followed by hydrogenolysis of the carbon-palladium bond to yield the dehalogenated product and regenerate the catalyst.
Cross-Coupling Reactions for Molecular Complexity
The chloroethoxy groups of this compound serve as reactive handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds and thus allowing for the construction of more complex molecular architectures.
Palladium-Catalyzed Coupling Strategies
Palladium catalysts are highly effective in mediating the formation of new bonds by coupling organic halides with a variety of organometallic and other reagents. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the C-Cl bond of this compound to a low-valent palladium(0) species, forming a palladium(II) intermediate.
Transmetalation/Migratory Insertion: In Suzuki-type couplings, an organoboron reagent transfers its organic group to the palladium center in a step called transmetalation. In Heck-type reactions, an alkene coordinates to the palladium and then inserts into the palladium-carbon bond. For Buchwald-Hartwig amination, an amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.
Reductive Elimination: The final step is the reductive elimination of the newly formed product, which regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Formation of Carbon-Carbon and Carbon-Heteroatom Bonds
Carbon-Carbon Bond Formation:
Suzuki Coupling: This reaction involves the coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of alkyl, alkenyl, or aryl groups in place of the chlorine atoms.
Heck Reaction: In the Heck reaction, this compound can be coupled with alkenes to form substituted alkenes. The reaction typically requires a palladium catalyst and a base.
Carbon-Heteroatom Bond Formation:
Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds. This compound can be reacted with primary or secondary amines in the presence of a palladium catalyst and a strong base to yield the corresponding N-substituted products.
Below is an interactive data table summarizing these palladium-catalyzed coupling strategies:
| Reaction Name | Coupling Partner | Bond Formed | Catalyst/Reagents |
| Suzuki Coupling | Organoboron Reagent | C-C | Pd Catalyst, Base |
| Heck Reaction | Alkene | C-C | Pd Catalyst, Base |
| Buchwald-Hartwig Amination | Amine | C-N | Pd Catalyst, Strong Base |
Hydrolytic Stability and Derivatives
The chloroethoxy groups of this compound are susceptible to hydrolysis, particularly under basic conditions, leading to the formation of 1,4-Bis(2-hydroxyethoxy)benzene.
Formation of 1,4-Bis(2-hydroxyethoxy)benzene
The hydrolysis of this compound is a nucleophilic substitution reaction where a hydroxide (B78521) ion (OH-) acts as the nucleophile, displacing the chloride ion. The reaction is typically carried out in an aqueous basic solution, and heating can accelerate the rate of reaction. The product of this hydrolysis, 1,4-Bis(2-hydroxyethoxy)benzene, is a diol that can serve as a valuable monomer in polymer synthesis.
Environmental and Synthetic Implications of Hydrolysis
Synthetic Implications:
The controlled hydrolysis of this compound provides a straightforward route to 1,4-Bis(2-hydroxyethoxy)benzene. This diol is a key building block for the synthesis of various polymers, such as polyesters and polyurethanes. The presence of two hydroxyl groups allows for the formation of linear polymer chains through condensation reactions with difunctional monomers like dicarboxylic acids or diisocyanates.
Environmental Implications:
The potential for hydrolysis of this compound has environmental relevance. As a chlorinated organic compound, its persistence and fate in the environment are of concern. Hydrolysis can be a pathway for its degradation in aqueous environments. The product, 1,4-Bis(2-hydroxyethoxy)benzene, is generally considered to be less toxic and more biodegradable than its chlorinated precursor. However, the release of chlorinated organic compounds into the environment is generally undesirable due to the potential for the formation of more persistent and toxic byproducts. The environmental impact of chlorinated aromatic ethers is an area of ongoing research, with concerns about their potential for bioaccumulation and long-range transport.
Advanced Applications in Organic Synthesis and Functional Materials Development
Building Block for Pharmaceutical Intermediates
The structural attributes of 1,4-Bis(2-chloroethoxy)benzene make it a valuable precursor in the synthesis of molecules with potential biological activity. Its ability to undergo nucleophilic substitution reactions at the terminal chloro groups allows for its integration into larger, more complex molecular frameworks relevant to medicinal chemistry.
Precursor in Drug Discovery and Development Pipelines
In the field of drug discovery, this compound serves as a foundational scaffold. While direct applications are part of broader synthetic strategies, related structures highlight its potential. For instance, the analogous compound 1,4-bis(2,2,2-trifluoroethoxy)benzene (B1331345) is a key intermediate in the synthesis of the antiarrhythmic agent flecainide. This underscores the utility of the 1,4-dialkoxybenzene core as a platform for developing pharmaceutical compounds. The chloroethoxy groups provide reactive handles for chemists to build upon, enabling the systematic development of new chemical entities during the discovery phase.
Integration into Proteolysis-Targeting Chimeras (PROTACs) Frameworks
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to degrade specific target proteins by linking them to an E3 ubiquitin ligase. These molecules typically consist of a ligand for the target protein, a ligand for the E3 ligase, and a chemical linker. While various chemical entities are used as linkers to connect the two active domains, a review of available research does not indicate that this compound is a commonly utilized component in the synthesis of PROTAC linkers.
Synthesis of Benzethonium Chloride Intermediates
Benzethonium chloride is a synthetic quaternary ammonium (B1175870) salt with antiseptic and disinfectant properties. orientjchem.org Established synthetic pathways for this compound typically involve the condensation of p-Diisobutylphenol with β,β'-dichlorodiethyl ether to form an intermediate, which is then further reacted. chemicalbook.com An examination of the common manufacturing processes for Benzethonium Chloride does not show this compound as a direct precursor or intermediate in its synthesis. chemicalbook.comquickcompany.in
Monomer and Intermediate in Polymer Science
In materials science, this compound functions as a monomer and an intermediate due to its two reactive chloroethoxy groups, which can participate in polymerization reactions.
Synthesis of Advanced Polymeric Materials
This compound is utilized in the creation of high-performance polymers. The bifunctional nature of this compound allows it to be incorporated into polymer chains, forming polyethers or other polymer structures through reactions at its chloro-terminated side chains. The inclusion of this monomer can impart desirable properties to the final material, such as enhanced thermal stability and chemical resistance, which are critical for advanced applications. The rigid aromatic core contributes to the polymer's structural integrity, while the ether linkages can provide a degree of flexibility.
Role in Polyimide Synthesis and High-Performance Polymers
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. titech.ac.jp Their synthesis generally involves the reaction of a dianhydride with a diamine in a two-step process to form a poly(amic acid) precursor, which is then cyclized. vt.edu While this compound is recognized for its role in creating high-performance polymers, its specific use as a monomer in the synthesis of polyimides is not detailed in the reviewed literature. Polyimide synthesis typically employs monomers with different functional groups, such as 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA). mdpi.com
Table of Mentioned Compounds
Supramolecular Chemistry and Macrocyclic Architectures
The rigid, well-defined geometry of the 1,4-dialkoxybenzene unit makes this compound an ideal component for the construction of macrocyclic and supramolecular structures.
Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations. rsc.org The synthesis of aromatic crown ethers, such as Dibenzo-18-crown-6, typically involves the reaction of a catechol (1,2-dihydroxybenzene) with a bis(haloalkyl) ether. bohrium.com In a related synthetic strategy, a hydroquinone (B1673460) derivative like this compound can serve as a key linear building block.
By reacting this compound with a diol, such as catechol or another hydroquinone derivative, under Williamson ether synthesis conditions, it is possible to construct novel crown ether analogues. The two chloroethyl groups act as electrophilic sites that react with the deprotonated hydroxyl groups of the diol to form the larger macrocyclic ring. This approach allows for the incorporation of the 1,4-dioxybenzene unit directly into the macrocyclic framework, influencing the cavity size, shape, and binding properties of the resulting host molecule. The ability to functionalize the crown ether structure is crucial for its application in areas like phase-transfer catalysis and ion-selective sensors. rsc.orgiipseries.org
Pillar[n]arenes are a relatively new class of macrocyclic hosts composed of hydroquinone (or 1,4-dialkoxybenzene) units linked by methylene (B1212753) bridges at their 2- and 5-positions. nih.govrsc.org This arrangement creates a unique, pillar-shaped, symmetrical structure. The synthesis of pillar[n]arenes is achieved through the acid-catalyzed condensation of 1,4-dialkoxybenzene derivatives with paraformaldehyde. rsc.org
As a functionalized 1,4-dialkoxybenzene, this compound is a direct structural analogue of the fundamental repeating unit of pillar[n]arenes. rsc.org Its use as a monomer in pillar[n]arene synthesis would lead to the formation of a "functionalized" pillar[n]arene, where each hydroquinone unit is decorated with two chloroethoxy arms. The reactive chloro groups on the rims of the macrocycle provide valuable handles for post-synthesis modification. nih.govsemanticscholar.orgresearchgate.net This allows for the attachment of various functional groups to tune the macrocycle's solubility, guest-binding affinity, and self-assembly behavior, opening avenues for applications in nanotechnology, materials science, and medicine. nih.govrhhz.net
The utility of this compound as a precursor for crown ethers and pillar[n]arenes directly translates into its importance in the design of novel host-guest systems. rsc.orgsupradrug.com The structure of the macrocyclic host determines its ability to selectively bind guest molecules. By using this specific building block, chemists can design hosts with tailored properties.
For example, pillar[n]arenes synthesized from this precursor would possess a π-electron-rich cavity capable of binding electron-deficient guests, while the chloroethoxy groups on the exterior could be modified to enhance solubility or introduce secondary binding sites. nih.gov Such modifications are critical for creating sophisticated systems for molecular recognition, sensing, and drug delivery. rhhz.netsupradrug.com The ease of functionalization inherited from the precursor allows for the creation of diverse hosts with unique recognition capabilities and responsiveness to external stimuli like light or pH changes. rsc.orgsupradrug.com
Reagent in Proteomics Research for Biomolecule Modification
In the field of proteomics, chemical reagents are essential for studying protein structure, function, and interactions. This compound is supplied by chemical companies for use in proteomics research. scbt.com Based on its chemical structure, its utility in this field likely stems from its role as a homobifunctional cross-linking agent.
The molecule possesses two reactive chloroethyl groups at opposite ends of a rigid aromatic spacer. These electrophilic groups can react with nucleophilic residues on proteins, such as the side chains of lysine, cysteine, or histidine. When a protein or protein complex is treated with this reagent, the two reactive ends can form covalent bonds with nearby amino acid residues, creating a "cross-link."
This process is valuable for several reasons:
Studying Protein-Protein Interactions: It can stabilize transient interactions between proteins, allowing for their identification using techniques like mass spectrometry.
Probing Protein Conformation: Intramolecular cross-linking can provide distance constraints that help in modeling the three-dimensional structure of a protein. nih.gov
The rigid benzene (B151609) core provides a defined spacer length between the two reactive sites, acting as a "molecular ruler" to measure distances within or between proteins. nih.gov
Table 1: Potential Reactive Sites for this compound in Proteomics
| Amino Acid Residue | Nucleophilic Group | Potential for Cross-Linking |
|---|---|---|
| Lysine | ε-amino group (-NH₂) | High |
| Cysteine | Thiol group (-SH) | High |
| Histidine | Imidazole ring | Moderate |
| Aspartate/Glutamate | Carboxyl group (-COOH) | Low (requires activation) |
Fine Chemical and Agrochemical Synthesis Intermediate
Beyond its use in advanced materials and supramolecular chemistry, this compound is a valuable intermediate in the synthesis of fine chemicals and potentially in the agrochemical industry. Its utility is derived from the reactivity of the C-Cl bonds in the two ethoxy chains.
These chloro groups can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, through nucleophilic substitution reactions. This reactivity allows for the facile introduction of the 1,4-dioxybenzene moiety into more complex molecular frameworks. For example, it can serve as a precursor in the production of dyes, pharmaceuticals, and other specialty chemicals where this central aromatic diether structure is required. A related compound, 2-(2-chloroethoxy)ethanol (B196239), is used in a patented synthesis to produce 1,4-bis[2-(2-hydroxyethoxy)ethoxy]benzene, demonstrating the synthetic utility of the chloroethoxy functional group for building larger molecules from a hydroquinone core. google.com While specific examples in agrochemical synthesis are not widely documented, its nature as a bifunctional intermediate makes it a plausible candidate for constructing complex active ingredients that require a rigid aromatic core.
Computational Chemistry and Mechanistic Elucidation
Quantum Chemical Studies on Reaction Pathways
Quantum chemical studies are instrumental in elucidating the mechanisms of chemical reactions. For a molecule such as 1,4-bis(2-chloroethoxy)benzene, these studies can map out the potential energy surface for its reactions, for instance, in its synthesis from hydroquinone (B1673460) and a chloroethoxy derivative. This involves identifying the structures of reactants, products, and crucial intermediates and transition states.
The synthesis of 1,4-bis[2-(2-hydroxyethoxy)ethoxy]benzene, a related compound, involves the reaction of hydroquinone with 2-(2-chloroethoxy)ethanol (B196239) in the presence of a base. google.com Computational modeling of similar etherification reactions can provide insights into the reaction mechanism, such as whether it proceeds via an SN2 or other pathway.
A key aspect of understanding reaction pathways is the characterization of transition states, which are the energy maxima along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, or barrier height, which is a critical factor in determining the reaction rate.
Table 1: Hypothetical Transition State Analysis Data for Electrophilic Nitration of this compound
| Reaction Coordinate | Method | Calculated Barrier Height (kcal/mol) |
| Ortho-attack | DFT (B3LYP/6-31G) | Value |
| Meta-attack | DFT (B3LYP/6-31G) | Value |
| Para-attack | - | Blocked |
Note: This table is illustrative as specific literature data for this compound was not found. Values would be populated from specific computational studies.
Theoretical methods can predict the reactivity and selectivity of this compound in various reactions. The electron-donating nature of the two ether oxygen atoms activates the benzene (B151609) ring towards electrophilic aromatic substitution. vedantu.com Computational models can quantify this activation.
The regioselectivity of such reactions is also predictable. The two equivalent ortho positions are the most likely sites for electrophilic attack. DFT calculations on similar 1,4-dialkoxybenzene derivatives have shown that the regioselectivity can be influenced by factors such as the nature of the electrophile and solvent effects. nih.gov For example, in the dinitration of 1,4-dimethoxybenzene (B90301), the selectivity was found to be mainly due to solvation effects. nih.gov
Modern approaches like RegioSQM can predict the regioselectivity of electrophilic aromatic substitutions by calculating proton affinities, offering a rapid screening tool. nih.gov Machine learning models are also being developed to predict regioselectivity with high accuracy. rsc.org
Molecular Dynamics Simulations for Conformational Analysis
The flexible chloroethoxy side chains of this compound can adopt various conformations. Molecular dynamics (MD) simulations are a powerful computational technique to explore the conformational landscape of such flexible molecules. By simulating the motion of atoms over time, MD can reveal the preferred conformations and the dynamics of conformational changes.
For flexible aryl ethers, MD simulations can provide insights into the distribution of dihedral angles and the interactions with a solvent. nih.gov For this compound, key dihedral angles would include the C(aromatic)-O-C-C and O-C-C-Cl angles. The simulations would likely show a preference for staggered conformations in the ethyl chains to minimize steric hindrance. The orientation of the alkoxy groups relative to the benzene ring (syn or anti) is another important conformational feature that can be investigated. Studies on 1,4-dimethoxybenzene have explored the conformational equilibrium between syn and anti conformers. chemicalbook.com
Electronic Structure Theory for Understanding Reactivity Trends
Electronic structure theory provides fundamental insights into the distribution of electrons in a molecule, which governs its reactivity. For this compound, the oxygen atoms of the ether linkages donate electron density to the benzene ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. vedantu.com
Calculations of molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial. The energy and shape of the HOMO indicate the molecule's ability to donate electrons and suggest the most probable sites for electrophilic attack. For this compound, the HOMO is expected to have significant contributions from the p-orbitals of the benzene ring and the oxygen atoms, with lobes extending over the ortho positions. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. uclouvain.be
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govnih.gov This analysis is based on partitioning the crystal electron density into molecular fragments. By mapping properties like the normalized contact distance (d_norm) onto the Hirshfeld surface, one can identify regions of close intermolecular contacts, which are indicative of interactions such as hydrogen bonds and van der Waals forces.
For this compound, a Hirshfeld surface analysis of its crystal structure would reveal the nature and extent of intermolecular interactions. Given the presence of chlorine, oxygen, and hydrogen atoms, a variety of interactions are possible, including C-H···O and C-H···Cl hydrogen bonds, as well as Cl···Cl and π-π stacking interactions. The analysis of dichlorobenzene derivatives often shows significant Cl···H and Cl···Cl contacts. nih.govnih.gov In related structures like 1,4-bis(3-chloropropoxy)benzene, C-H···π interactions have been found to stabilize the crystal structure. nih.gov
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 1,4-Bis(2-chloroethoxy)benzene. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer unique insights into the chemical environment of the atoms within the molecule.
Due to the molecule's symmetry, with a plane passing through the center of the benzene (B151609) ring and perpendicular to the C1-C4 axis, simplified spectra are expected. The ¹H NMR spectrum is anticipated to show three distinct signals. The aromatic protons, being chemically equivalent, should produce a singlet. The two methylene (B1212753) groups (-CH₂-) in the chloroethoxy side chains are distinct, giving rise to two separate triplets due to spin-spin coupling with each other.
The ¹³C NMR spectrum is also simplified by the molecule's symmetry, expected to display three signals corresponding to the three unique carbon environments: the two equivalent aromatic carbons bonded to the ether oxygen, the four equivalent aromatic carbons bonded to hydrogen, and the four equivalent methylene carbons in the two side chains.
Expected ¹H NMR Chemical Shifts for this compound This table presents expected data based on typical chemical shift values for similar functional groups.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (Ar-H) | 6.8 - 7.2 | Singlet |
| Methylene (-O-CH₂-) | ~4.1 | Triplet |
| Methylene (-CH₂-Cl) | ~3.8 | Triplet |
Expected ¹³C NMR Chemical Shifts for this compound This table presents expected data based on typical chemical shift values for similar functional groups.
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| Aromatic (C-O) | 150 - 160 |
| Aromatic (C-H) | 115 - 125 |
| Methylene (-O-CH₂-) | 65 - 75 |
| Methylene (-CH₂-Cl) | 40 - 50 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. The spectrum would be characterized by several key absorption bands. Strong absorptions corresponding to the C-O-C stretching of the aryl ether linkages are prominent. Other significant peaks include those for aromatic C=C stretching, C-H stretching from both the aromatic ring and the aliphatic side chains, and the C-Cl stretching vibration.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Substituted benzene derivatives typically exhibit characteristic absorption bands in the UV region. up.ac.zanist.gov For this compound, one would expect to observe bands associated with the π → π* transitions of the benzene ring. up.ac.za The presence of the alkoxy substituents generally causes a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene. up.ac.za
Characteristic IR Absorption Bands for this compound This table presents expected data based on typical IR frequencies for the molecule's functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| Aryl Ether (C-O-C) Stretch | 1250 - 1200 | Strong |
| C-Cl Stretch | 800 - 600 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and investigating the fragmentation pattern of a compound. For this compound (C₁₀H₁₂Cl₂O₂), the molecular weight is 235.11 g/mol . chemspider.comscbt.com The mass spectrum would show a molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) corresponding to its monoisotopic mass of 234.02. chemspider.com Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with [M+2]⁺ and [M+4]⁺ peaks.
Fragmentation of the molecular ion provides structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the ether bonds and the loss of the chloroethoxy side chains.
Expected Mass Spectrometry Fragmentation for this compound This table outlines plausible fragmentation patterns and the resulting m/z values.
| Ion | m/z (approx.) | Description |
| [C₁₀H₁₂Cl₂O₂]⁺ | 234 | Molecular Ion |
| [C₈H₇ClO₂]⁺ | 170 | Loss of a -CH₂CH₂Cl radical |
| [C₆H₄O]⁺ | 92 | Loss of both chloroethoxy groups |
| [CH₂CH₂Cl]⁺ | 63 | Chloroethyl cation |
Chromatographic Methods for Purity and Isomer Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from isomers or impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and purification of this compound. A common approach involves using a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Detection is typically performed using a UV detector set at a wavelength where the benzene ring absorbs strongly, such as 254 nm.
Since this compound is an achiral molecule, chiral HPLC is not applicable for its separation. However, this technique would be relevant for separating enantiomeric impurities if any were present from the synthesis process.
Gas Chromatography (GC)
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is highly effective for analyzing the volatility and purity of this compound. A nonpolar capillary column, such as one with a DB-5MS stationary phase, is suitable for this analysis. The compound is vaporized in a heated injection port and carried through the column by an inert gas, separating from impurities based on boiling point and interaction with the stationary phase. GC can effectively detect volatile byproducts from the synthesis, such as bis(2-chloroethyl)ether.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide accurate measurements of bond lengths, bond angles, and crystal packing information. docbrown.info For this compound, crystallographic analysis would confirm the planar structure of the benzene ring and reveal the conformation of the two chloroethoxy side chains. It would also provide precise data on the C-O-C bond angles, which are expected to be around 110-115°. While this technique is powerful, specific X-ray crystallographic data for this compound were not available in the consulted literature.
Circular Dichroism (CD) for Chiral Recognition and Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for the analysis of chiral molecules. While this compound itself is not chiral, it can be used as a precursor in the synthesis of more complex, chiral molecules. In such cases, CD spectroscopy would be an invaluable tool for chiral recognition and for probing the stereochemical environment of these derivatives.
In hypothetical studies, one could investigate the CD spectra of polymers derived from this compound under various conditions, such as different solvents or temperatures, to understand the conformational dynamics and stability of any induced helical structures. Aggregation-induced CD effects could also be explored, where the aggregation of polymer chains leads to an enhancement of the CD signal, providing insights into intermolecular interactions and the formation of supramolecular chiral assemblies.
Scanning Electron Microscopy (SEM) for Morphological Studies of Derived Materials
Scanning Electron Microscopy (SEM) is a critical technique for characterizing the surface topography and morphology of solid materials. For materials derived from this compound, such as polymers, composites, or crystalline solids, SEM would provide detailed high-resolution images of their micro and nanostructures.
For example, if this compound were used as a monomer or cross-linking agent to synthesize a polymer, SEM could be utilized to examine the morphology of the resulting material. This could reveal features such as porosity, phase separation in polymer blends, or the alignment of polymer fibers. The surface texture, grain size, and boundary shapes in crystalline materials derived from this compound could also be meticulously studied.
In a research context, SEM could be used to compare the morphologies of different materials synthesized under varying conditions (e.g., different catalysts, temperatures, or reaction times) to understand how these parameters influence the final structure. Furthermore, if the derived materials are intended for applications such as membranes or coatings, SEM would be essential for evaluating surface quality, detecting defects, and ensuring the desired morphological characteristics have been achieved.
Future Research Directions and Translational Potential
Exploration of Novel Derivatization Strategies
The two terminal chlorine atoms on the ethoxy chains of 1,4-Bis(2-chloroethoxy)benzene are primary sites for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This reactivity is central to its utility as a synthetic intermediate. Future research will focus on moving beyond classical substitution reactions to employ more advanced and efficient derivatization techniques.
One key area of exploration involves the synthesis of hydroxylated derivatives. For instance, the conversion of this compound to its corresponding diol, 1,4-bis(2-hydroxyethoxy)benzene, is a foundational step for producing polyesters and other polymers. fishersci.com A documented synthesis method involves the reaction of hydroquinone (B1673460) with 2-(2-chloroethoxy)ethanol (B196239) in dimethylformamide (DMF) with the aid of catalysts, achieving high purity and a yield of approximately 75%. google.com
| Reactant 1 | Reactant 2 | Solvent | Catalysts | Temperature | Product | Yield |
| Hydroquinone | 2-(2-chloroethoxy)ethanol | Dimethylformamide (DMF) | K₂CO₃, Cs₂CO₃, Na₂S₂O₄ | 70-80°C | 1,4-bis[2-(2-hydroxyethoxy)ethoxy]benzene | ~75% |
Furthermore, the exploration of novel catalytic systems, such as N-heterocyclic carbenes (NHCs), presents an innovative frontier for derivatization. nih.gov NHCs are highly active catalysts known for their unique electron-donating properties and could facilitate new types of transformations at the chloroethoxy termini, potentially under milder conditions and with higher selectivity. nih.gov Developing these advanced strategies will enable the creation of a diverse library of derivatives with tailored properties for specific applications.
Development of Next-Generation Functional Materials
The structure of this compound makes it an ideal monomer precursor for high-performance polymers. Its rigid aromatic core can impart thermal stability and mechanical strength, while the flexible ether linkages can enhance solubility and processability. Future research is directed towards incorporating this moiety into advanced polymer architectures to create next-generation functional materials.
A promising avenue is the synthesis of novel aromatic polyamides. By first converting this compound into a diacid derivative, such as 1,4-Bis(4-carboxyphenoxy)-2,5-di-tert-butylbenzene, it can be polymerized with various aromatic diamines. researchgate.net This approach yields polyamides with high thermal stability and excellent mechanical properties, suitable for applications in demanding environments. Research has demonstrated that such polymers can be soluble in common organic solvents and cast into robust films. researchgate.net
| Polymer Property | Value Range |
| Inherent Viscosity | 0.49–1.32 dL/g |
| Weight-Average Molecular Weight | 31,000–80,000 g/mol |
| Glass-Transition Temperature (Tg) | 250–295 °C |
| 10% Weight Loss Temperature (TGA) | > 460 °C |
| Tensile Strength | 83–111 MPa |
| Tensile Modulus | 2.0–2.2 GPa |
Future work will focus on fine-tuning the polymer backbone by reacting derivatives of this compound with a wider range of co-monomers. This will allow for precise control over material properties such as gas permeability, optical transparency, and chemical resistance, opening up applications in membranes for gas separation, advanced coatings, and high-strength composites.
Integration into Advanced Pharmaceutical Modalities
The core scaffold of this compound is present in molecules with potent biological activity. A notable example is TCPOBOP (1,4-bis[2-(3,5-dichloropyridyloxy)]benzene), a derivative that is an extremely powerful modulator of cytochrome P-450 gene expression in mice. nih.gov This demonstrates that the bis-ether benzene (B151609) structure can serve as a platform for designing highly active pharmaceutical agents.
The translational potential of this compound lies in its integration into advanced pharmaceutical modalities, such as sophisticated drug delivery systems (DDSs). sciltp.com The terminal chloro groups provide convenient handles for covalent attachment to carrier molecules, including polymers, nanoparticles, or targeting ligands. This can enhance the therapeutic efficacy and reduce the side effects of existing drugs. sciltp.com For example, a derivative of this compound could be designed to act as a linker, connecting a cytotoxic drug to a tumor-targeting antibody, thereby ensuring the drug is delivered specifically to cancer cells.
| DDS Component | Potential Role of this compound Derivative | Therapeutic Advantage |
| Polymeric Nanoparticle | Forms part of the polymer backbone or acts as a cross-linker. | Controlled drug release, improved bioavailability. |
| Liposomal Carrier | Serves as an anchor for surface functionalization with targeting molecules. | Targeted delivery to specific tissues or cells. |
| Antibody-Drug Conjugate (ADC) | Acts as a stable linker connecting the antibody to the payload drug. | Reduced systemic toxicity, enhanced potency. |
| Injectable Hydrogel | Incorporated into the hydrogel matrix for sustained drug release. | Localized and prolonged therapeutic action. |
Future research will involve synthesizing and screening libraries of these derivatives to identify candidates with optimal properties for drug delivery, including biocompatibility, stability in physiological conditions, and efficient drug-loading and release kinetics.
Sustainable Synthesis Approaches and Process Intensification
Modern chemical manufacturing increasingly emphasizes the principles of green chemistry to minimize environmental impact. uniroma1.it Future development of processes involving this compound and its derivatives will focus on sustainable synthesis routes. Green chemistry aims to reduce waste, eliminate hazardous substances, and improve energy efficiency. cbijournal.com
Key green chemistry principles applicable to the synthesis of this compound include:
Waste Prevention: Designing synthetic routes that maximize the incorporation of all materials into the final product. nih.gov
Catalysis: Using catalytic reagents in small quantities instead of stoichiometric reagents that are consumed in the reaction, which minimizes waste. nih.gov
Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or supercritical fluids, or conducting reactions in solvent-free conditions. nih.gov
Reduce Derivatives: Minimizing the use of temporary blocking or protecting groups to avoid additional reaction steps and reduce waste generation. cbijournal.com
In addition to greener reaction design, process intensification offers a path to more efficient and safer chemical production. This involves developing novel equipment and techniques that lead to smaller, cleaner, and more energy-efficient processes. A key technology in this area is the use of microreactors for continuous-flow synthesis. researchgate.net
| Process Aspect | Traditional Batch Reactor | Continuous Microreactor |
| Safety | Higher risk due to large volumes of reagents. | Inherently safer with small reaction volumes. |
| Heat & Mass Transfer | Often inefficient, leading to side reactions. | Superior control, improving yield and purity. |
| Scalability | Difficult and requires re-optimization. | Easily scalable by running multiple reactors in parallel. |
| Space-Time Yield | Lower. | Significantly higher, more efficient use of resources. |
Future efforts will aim to redesign the synthesis of this compound and its valuable derivatives using continuous-flow systems, which can lead to higher yields, improved safety, and a significantly reduced environmental footprint compared to traditional batch manufacturing. researchgate.net
Computational-Guided Design of New Applications
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and design of new molecules and materials. Instead of relying solely on laboratory experimentation, future research on this compound will heavily leverage computational-guided design to predict the properties and potential applications of its novel derivatives.
By using multi-scale simulation approaches that integrate quantum chemical calculations with thermodynamic predictions, researchers can screen virtual libraries of compounds before committing resources to their synthesis. cas.cn This strategy can identify promising candidates for specific applications with greater speed and efficiency.
| Computational Method | Predicted Property | Target Application Area |
| Density Functional Theory (DFT) | Electronic structure, reactivity, spectral properties. | Functional Materials (e.g., organic electronics), Catalyst Design. |
| Molecular Dynamics (MD) Simulation | Polymer chain conformation, glass transition temperature, mechanical strength. | Next-Generation Polymers, Advanced Composites. |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, binding affinity to protein targets. | Pharmaceutical Modalities, Agrochemicals. |
| Process Simulation | Reaction kinetics, optimal process conditions, energy consumption. | Sustainable Synthesis, Process Intensification. |
This in-silico approach allows for a more rational and targeted design process. For example, computational models can predict how different substituents on the benzene ring would affect the final properties of a polymer or the binding affinity of a drug candidate. This predictive power minimizes trial-and-error synthesis, reduces waste, and accelerates the development timeline for translating this compound derivatives into commercial products.
Q & A
Q. What are the critical parameters for synthesizing 1,4-Bis(2-chloroethoxy)benzene with high purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution or electrophilic aromatic substitution. Key parameters include:
- Solvent choice : Absolute ethanol or acetonitrile is preferred to minimize side reactions .
- Catalysts : Glacial acetic acid (5 drops per 0.001 mol substrate) enhances reaction efficiency in ethanol-based systems .
- Temperature control : Reflux conditions (4–6 hours) ensure complete substitution, while rapid solvent evaporation under reduced pressure prevents degradation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol improves purity.
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Absolute ethanol | |
| Catalyst | Glacial acetic acid | |
| Reaction Time | 4–6 hours (reflux) | |
| Purification | Silica gel chromatography |
Q. How can researchers characterize this compound’s structural integrity?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR : H and C NMR confirm substituent positions and symmetry (e.g., aromatic protons at δ 6.8–7.2 ppm, CHCl at δ 3.7–4.1 ppm) .
- Mass Spectrometry : ESI-MS or EI-MS detects molecular ion peaks at m/z 235.109 (CHClO) .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C–O–C bond angles ≈ 110°–115°) .
Q. What analytical methods are recommended for detecting trace impurities?
Methodological Answer:
- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with splitless injection. Detect impurities like bis(2-chloroethyl)ether (retention time ≈ 12.5 min) .
- HPLC : C18 column (5 μm, 250 × 4.6 mm) with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) .
- Detection Limits : GC-MS achieves ppm-level sensitivity for chlorinated byproducts .
Advanced Research Questions
Q. How do photochemical reactions of this compound proceed, and what mechanistic insights exist?
Methodological Answer: Under UV irradiation (e.g., 254 nm in acetonitrile):
- Radical Formation : S–O bond cleavage generates sulfonyl radicals, leading to Fries rearrangement or solvent-caged intermediates .
- Acid Generation : Quantify via pH titration; O participation enhances H release (e.g., benzene sulfonic acid detected via HPLC) .
- Triplet-State Involvement : Time-resolved spectroscopy identifies triplet excited states (lifetime ≈ 10 s) driving rearrangement .
Q. How does this compound behave in environmental matrices, and what are its degradation pathways?
Methodological Answer:
- Persistence : Detected in wastewater via EPA Method 8270 (GC-MS), with half-life >30 days in aerobic soil .
- Degradation Pathways :
- Hydrolysis : pH-dependent cleavage of Cl–CH bonds (faster at pH > 10).
- Microbial Degradation : Pseudomonas spp. metabolize it to 1,4-dihydroxybenzene under anaerobic conditions .
Q. What advanced applications exist for derivatives of this compound in materials science?
Methodological Answer:
- MOF Synthesis : Use as a linker for porous frameworks (e.g., with Zn nodes; BET surface area ≈ 800 m/g) .
- Drug Design : Functionalize with pyridyl groups (e.g., 1,4-bis(pyridin-4-ylethynyl)benzene) to enhance bioavailability in kinase inhibitors .
- Polymer Chemistry : Copolymerize with styrene to create heat-resistant resins (T ≈ 180°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
